molecular formula C11H16ClN B12963982 (S)-1-(4-Chlorophenyl)pentan-1-amine

(S)-1-(4-Chlorophenyl)pentan-1-amine

Cat. No.: B12963982
M. Wt: 197.70 g/mol
InChI Key: KXDRTSOIVASYNC-NSHDSACASA-N
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Description

(S)-1-(4-Chlorophenyl)pentan-1-amine is a chiral primary amine featuring a pentyl chain terminated by a 4-chlorophenyl group. The stereochemistry at the chiral center (S-configuration) distinguishes it from its enantiomer and may influence its biological activity and pharmacokinetic properties.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

(1S)-1-(4-chlorophenyl)pentan-1-amine

InChI

InChI=1S/C11H16ClN/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11H,2-4,13H2,1H3/t11-/m0/s1

InChI Key

KXDRTSOIVASYNC-NSHDSACASA-N

Isomeric SMILES

CCCC[C@@H](C1=CC=C(C=C1)Cl)N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chlorophenyl)pentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and pentan-1-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(4-Chlorophenyl)pentan-1-amine may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chlorophenyl)pentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide) for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorophenyl ketones, while substitution reactions may produce various substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(4-Chlorophenyl)pentan-1-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chlorophenyl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Halogen-Substituted Phenyl Derivatives
  • (S)-1-(3-Chloro-4-fluorophenyl)pentan-1-amine (): Structural Differences: The phenyl ring here contains both 3-chloro and 4-fluoro substituents, compared to the single 4-chloro group in the target compound.
Chain-Branched Analogs
  • 1-(4-Chlorophenyl)-4-methylpentan-1-amine ():
    • Structural Differences : A methyl group is present at the fourth carbon of the pentyl chain.
    • Implications : Branching may enhance lipophilicity, improving membrane permeability, but could also introduce steric hindrance, reducing target engagement.
Cyclopentane and Bicyclic Derivatives
  • 1-(4-Isopropylphenyl)cyclopentan-1-amine (): Structural Differences: Incorporates a cyclopentane ring instead of a linear pentyl chain.

Functional Group Variations: Chalcone Derivatives

  • Cytotoxic Activity :
Compound Substituents IC50 (ppm) Reference
Compound 2 (4-chlorophenyl) 4-Cl, p-tolyl 37.24
Compound 3 (3-bromophenyl) 3-Br, p-tolyl 422.22
Compound 4 (3-bromophenyl) 3-Br, 4-isopropylphenyl 22.41
  • Key Observations: The 4-chlorophenyl group in Compound 2 confers stronger cytotoxic activity (IC50 = 37.24 ppm) compared to brominated analogs (Compounds 3–4). This suggests that chloro substituents at the para position may enhance bioactivity in certain contexts . However, chalcones and amines differ in mechanism; the enone system in chalcones likely interacts with cellular targets (e.g., tubulin) differently than amines.

Stereochemical Considerations

The S-configuration in the target compound could lead to enantioselective interactions. For example:

  • Hypothetical Scenario : If the target compound interacts with a chiral enzyme or receptor, the S-enantiomer may exhibit higher affinity than the R-form. Similar trends are observed in drugs like levocetirizine (antihistamine), where chirality dictates efficacy .

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